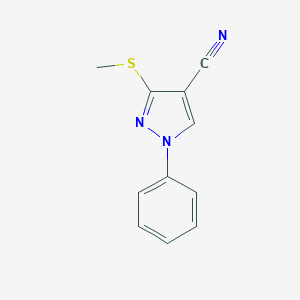

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-15-11-9(7-12)8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVSTMSXZWGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C=C1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381300 | |

| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-46-0 | |

| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Aryl Hydrazines with β-Ketonitriles

A widely adopted method involves the cyclocondensation of phenylhydrazine derivatives with β-ketonitrile precursors. For example, (ethoxymethylene)malononitrile reacts with phenylhydrazine in ethanol under reflux to form the pyrazole core, followed by thiolation to introduce the methylthio group. This one-pot reaction achieves moderate yields (47–84%) depending on the substituents and solvent polarity. Trifluoroethanol, a polar aprotic solvent, enhances reaction rates but reduces yields due to side reactions.

Mechanistic Insights :

-

Nucleophilic Attack : Phenylhydrazine attacks the electrophilic carbon of (ethoxymethylene)malononitrile, forming a hydrazone intermediate.

-

Cyclization : Intramolecular cyclization eliminates ethanol, yielding the pyrazole ring.

-

Thiolation : Lawesson’s reagent or methylthio-containing reagents introduce the –SMe group at position 3.

Sulfur Incorporation via Mercaptoheterocyclic Coupling

An alternative route employs N-acylated pyrazole intermediates reacted with methylthio sources. For instance, 5-amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes nucleophilic substitution with methyl mercaptan in the presence of triethylamine, yielding the target compound. This method avoids harsh conditions and achieves 58–64% yields.

Key Reaction Parameters :

-

Base : Triethylamine or pyridine facilitates deprotonation of the thiol group.

-

Solvent : Tetrahydrofuran (THF) or acetone optimizes solubility and reaction kinetics.

-

Temperature : Reactions proceed at 40–60°C to minimize byproducts.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Comparative studies reveal that ethanol and THF outperform dimethylformamide (DMF) in minimizing side reactions. Palladium-carbon catalytic systems enhance hydrogenation efficiency during intermediate steps, achieving 80% yield in autoclave reactions.

Table 1: Solvent Impact on Yield

| Solvent | Yield (%) | Byproducts |

|---|---|---|

| Ethanol | 68 | <5% |

| Trifluoroethanol | 47 | 15% |

| THF | 63 | 8% |

Continuous Flow Reactor Applications

Patent CN103275010A highlights the use of continuous flow reactors for large-scale synthesis. Key advantages include:

-

Improved Heat Transfer : Mitigates exothermic side reactions.

-

Automated Purification : In-line distillation removes solvents and byproducts.

-

Yield Enhancement : Scalable processes achieve 74–78% yields.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Synthesis of 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

The synthesis of this compound typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with methylthiol or related reagents. This process can yield various derivatives that possess enhanced biological activities. The compound can be synthesized through several methods, including:

- Condensation Reactions: Utilizing active methylene compounds and isothiocyanates to form the pyrazole ring.

- Coupling Reactions: Involving diazonium salts to introduce different substituents onto the pyrazole structure, enhancing its pharmacological profile .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. Some key pharmacological effects include:

Antimicrobial Properties:

Research indicates that derivatives of pyrazoles, including this compound, demonstrate significant antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .

Anticancer Activity:

Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain synthesized compounds have been evaluated for their antiproliferative activity, indicating potential as anticancer agents . The specific mechanisms often involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects:

Pyrazole derivatives are known for their anti-inflammatory properties. Research has highlighted their ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of different substituents on the phenyl ring or variations in the methylthio group can significantly alter its pharmacological profile. Understanding these relationships is crucial for optimizing the efficacy and selectivity of new derivatives.

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, focusing on substituent variations and their implications:

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The nitrile (-CN) at position 4 in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., in forming pyrazolo[3,4-d]pyrimidines) . Nitro (-NO₂) groups (e.g., in 3-nitro-1H-pyrazole-4-carbonitrile) increase oxidative stability but reduce solubility .

Sulfur-Containing Substituents:

- Amino (-NH₂) and Aromatic Substitutions: 5-Amino derivatives (e.g., 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile) exhibit enhanced antibacterial and cytotoxic activities due to hydrogen-bonding capabilities and extended conjugation . Phenyl rings at position 1 (common in many analogs) contribute to π-π stacking interactions with biological targets, as seen in antitumor applications .

Structural Complexity and Hybrid Systems

Triazole-Pyrazole Hybrids (e.g., 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile):

Biological Activity

3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in both medicinal and agrochemical fields due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Overview of Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Activity : It demonstrates effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : It has been shown to inhibit inflammatory responses, making it a candidate for pain management therapies.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Cell Signaling Modulation : It can modulate signaling pathways that lead to apoptosis in cancer cells, enhancing its anticancer effects .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore in drug development. Its anti-inflammatory and antimicrobial properties position it as a promising candidate for treating various conditions:

| Activity Type | Target Conditions | Reference |

|---|---|---|

| Anti-inflammatory | Pain management, arthritis | |

| Antimicrobial | Bacterial infections | |

| Anticancer | Various cancer types |

Agrochemicals

In the agrochemical sector, this compound is studied for its potential use as a pesticide or herbicide. It has shown biological activity against various pests and weeds, indicating its utility in crop protection:

| Application Type | Target Organisms | Reference |

|---|---|---|

| Pesticide | Insect pests | |

| Herbicide | Weeds |

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole compounds exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Effects : Research indicated that the compound significantly reduced levels of TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : In vitro studies showed that this compound induced apoptosis in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) through the modulation of apoptotic pathways .

Q & A

Q. What are the environmentally friendly synthesis methods for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via catalyst-free, multi-component reactions in aqueous media. For example, a four-component reaction involving aldehydes, malononitrile, phenyl hydrazine, and methylating agents (e.g., CH₃I) under mild conditions yields pyrazole-carbonitrile derivatives. This approach avoids toxic solvents and reduces waste, aligning with green chemistry principles .

Q. How is the molecular structure of this compound characterized?

X-ray diffraction (XRD) is the gold standard for structural elucidation. For pyrazole derivatives, XRD analysis resolves bond lengths, angles, and crystal packing. Complementary techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm) and carbon types (e.g., nitrile carbon at ~δ 112 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, C–S stretch at ~650 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M]⁺ peak at m/z 245) .

Q. What are common chemical reactions involving this compound?

- Methylation : CH₃I selectively methylates sulfur or nitrogen atoms, producing structural isomers. The isomer ratio depends on substituent steric/electronic effects (e.g., bulky groups at the 4-position favor S-methylation) .

- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-pyrazole hybrids, useful in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer ratios during methylation?

Isomer distribution (e.g., N- vs. S-methylation) is influenced by reaction conditions (solvent, temperature) and substituent effects. Computational methods (DFT calculations) predict regioselectivity, while HPLC or GC-MS quantifies isomers. For example, polar aprotic solvents (e.g., DMF) may favor N-methylation due to enhanced nucleophilicity .

Q. What experimental designs optimize biological activity evaluation?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace phenyl with heteroaromatic groups) and test against targets (e.g., bacterial strains, cancer cell lines).

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity or MTT assays for cytotoxicity. For instance, pyrazole-phthalimide hybrids show IC₅₀ values <10 µM against HCT-116 cells .

- In Silico Screening : Molecular docking predicts binding affinity to targets like VEGF (e.g., ZINC08424401 analog inhibits VEGF receptor) .

Q. How are mechanistic studies conducted for triazole-pyrazole hybrid formation?

CuAAC reaction mechanisms are probed via:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.

- Isotope Labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation.

- DFT Calculations : Identify transition states and energy barriers (e.g., copper-acetylide intermediate stabilization) .

Q. What strategies address data inconsistencies in NMR characterization?

- Decoupling Experiments : Suppress coupling to simplify spectra (e.g., ¹H-¹³C HSQC confirms carbon-proton correlations).

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in triazole hybrids) .

- Crystallographic Validation : Cross-check NMR assignments with XRD data .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Triazole-Pyrazole Hybrid | 8.86 (s, 1H, triazole), 7.40–7.37 (m, Ph) | 147.1 (C≡N), 129.0 (Ph) | 2242 (C≡N), 1541 (C=N) |

| Phthalimide Adduct | 7.49 (t, J=7.6 Hz, Ph), 5.16 (s, CH₂) | 150.4 (C=O), 111.3 (C≡N) | 1687 (C=O), 2139 (N₃) |

Table 2: Reaction Optimization for CuAAC Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuSO₄ + Sodium Ascorbate | 66–88% |

| Solvent | THF/H₂O (1:1) | 66% |

| Temperature | 50°C | 66% |

| Reaction Time | 16 h | 66% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.